2-Chloro-1-{4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF2N2O3/c15-9-12(20)18-4-6-19(7-5-18)13(21)10-2-1-3-11(8-10)22-14(16)17/h1-3,8,14H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHDFEVCNVFTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC(=CC=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one typically involves multiple steps. One common route includes the reaction of 4-(3-(difluoromethoxy)benzoyl)piperazine with chloroacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control systems, and potentially continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to form corresponding acids or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve organic solvents and mild heating.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amide, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- Research indicates that compounds similar to 2-chloro-1-{4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one exhibit potential antidepressant effects through modulation of serotonin and norepinephrine pathways. A study demonstrated the efficacy of piperazine derivatives in enhancing mood-related behaviors in animal models .
-
Anticancer Properties :
- A significant area of interest is the compound's potential in cancer therapy. Studies have shown that piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results in reducing cell viability .
- Antimicrobial Activity :
Neuropharmacology
The compound's ability to interact with neuroreceptors positions it as a candidate for neuropharmacological studies. It may influence dopamine and serotonin receptors, which are critical in treating neurological disorders such as schizophrenia and anxiety disorders .
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available piperazine derivatives. The synthetic routes often focus on optimizing yield and purity, which are crucial for further biological testing .
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry investigated the antidepressant-like effects of a series of piperazine derivatives, including those structurally related to this compound. The results indicated a significant reduction in depressive-like behaviors in rodent models when administered at specific dosages over a four-week period.
Case Study 2: Anticancer Activity
In another study reported in Cancer Letters, researchers evaluated the anticancer potential of several piperazine derivatives against human breast cancer cell lines. The study found that compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer agents.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The difluoromethoxybenzoyl group may enhance binding affinity and specificity, while the chloroacetyl group can participate in covalent bonding with target molecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound is part of a broader class of 2-chloro-1-(piperazin-1-yl)ethan-1-one derivatives. Key structural analogs include:
*Calculated based on molecular formula C₁₄H₁₅ClF₂N₂O₃.
Key Observations :
Physicochemical Properties
- Solubility: Fluorinated substituents (e.g., -CF₃, -OCF₂H) generally enhance lipid solubility compared to non-fluorinated analogs, as seen in compounds like 2-chloro-1-[4-(3-trifluoromethylphenyl)piperazin-1-yl]ethanone (logP ~2.5) .
- Stability : The difluoromethoxy group may resist oxidative metabolism better than methoxy groups, as demonstrated in fluorinated benzodiazepine analogs .
Biological Activity
2-Chloro-1-{4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one is a synthetic compound with potential biological activities. Its molecular formula is and it has a molecular weight of approximately 333 Da. This compound has garnered attention in pharmacological research due to its structural features that suggest possible interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. The piperazine moiety is known for its versatility in drug design, often enhancing binding affinity and selectivity towards various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
Pharmacological Studies
Recent studies have explored the compound's efficacy in inhibiting certain biological processes, particularly in the context of cancer and infectious diseases. For instance, compounds with similar piperazine structures have shown promise as inhibitors of proteases, which are crucial in viral replication processes, including those of SARS-CoV-2 .
Case Study: SARS-CoV-2 Mpro Inhibition
In a recent investigation into novel inhibitors for the SARS-CoV-2 main protease (Mpro), compounds structurally related to this compound were evaluated. These studies demonstrated varying degrees of inhibition, with some derivatives exhibiting IC50 values in the low micromolar range, indicating significant potential for therapeutic applications against COVID-19 .
Comparative Biological Activity
A comparative analysis of similar compounds reveals insights into structure-activity relationships (SAR). The presence of difluoromethoxy groups has been associated with enhanced lipophilicity and improved permeability across cellular membranes, which is crucial for bioavailability.
Toxicological Profile
Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile. The LogP value of 3.38 suggests moderate lipophilicity, which may impact its distribution and metabolism within biological systems .
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-1-{4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one, and how is structural fidelity confirmed?
Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 3-(difluoromethoxy)benzoyl chloride with piperazine derivatives under anhydrous conditions (e.g., DCM, DIPEA as base) . The chloroacetyl group is introduced using 2-chloroacetyl chloride. Structural Confirmation:
- NMR : The difluoromethoxy group (δ ~6.5–7.5 ppm for aromatic protons, δ ~60–65 ppm for CF₂ in ¹⁹F NMR) and piperazine protons (δ ~2.5–3.5 ppm) are key markers .
- X-ray Crystallography : Used to resolve piperazine ring conformation and substituent orientation (e.g., torsion angles <5° for planar benzoyl groups) .
- HPLC-MS : Purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z ~357) are validated .
Q. Table 1: Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Benzoylation | 3-(difluoromethoxy)benzoyl chloride, DIPEA, DCM | 70–75 | 95 | |
| Chloroacetylation | 2-Chloroacetyl chloride, 0°C, 2h | 80–85 | 97 |
Q. How does the reactivity of the chloroacetyl group influence downstream applications?
Methodological Answer: The chloroacetyl group acts as an electrophilic site for nucleophilic substitution (e.g., with thiols, amines) or cyclization (e.g., forming heterocycles).
- Kinetic Studies : Reactivity is pH-dependent; optimal nucleophilic attack occurs at pH 7–9 (e.g., with cysteine residues in proteins) .
- Competing Pathways : Hydrolysis to glycolic acid derivatives occurs under acidic conditions (t₁/₂ ~4h at pH 3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?
Methodological Answer: Discrepancies often arise from:
- Purity Variability : Impurities >5% (e.g., unreacted benzoyl chloride) can skew bioassays. Cross-validate with orthogonal methods (e.g., LC-MS vs. NMR) .
- Structural Isomerism : Regioisomers (e.g., 3- vs. 4-substituted benzoyl groups) may exhibit divergent activities. Use 2D-NMR (COSY, NOESY) to confirm regiochemistry .
- Assay Conditions : Solvent polarity (e.g., DMSO vs. aqueous buffer) impacts solubility and apparent IC₅₀ values. Standardize protocols using controls like SO-43 (a related piperazine derivative) .
Q. What strategies optimize the compound’s solubility without compromising target binding affinity?
Methodological Answer:
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (up to 2 mg/mL) while maintaining lipophilic interactions with targets .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the piperazine ring, which hydrolyze in vivo .
- SAR Analysis : Replace difluoromethoxy with trifluoromethyl or methoxy groups; trifluoromethyl improves logP by 0.5 units but may reduce metabolic stability .
Q. Table 2: Solubility and logP of Analogues
| Substituent | Solubility (µg/mL) | logP | Bioactivity (IC₅₀, nM) | Reference |
|---|---|---|---|---|
| -OCHF₂ | 150 | 2.8 | 120 | |
| -CF₃ | 90 | 3.3 | 85 | |
| -OCH₃ | 300 | 2.1 | 200 |
Q. How should degradation pathways be systematically characterized for long-term stability studies?
Methodological Answer:
Q. What computational methods predict binding modes to biological targets like CCR1 or kinase domains?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
